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Compound of Interest

Compound Name: Phenyl glycidyl ether

Cat. No.: B3422390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and reactivity of Phenyl Glycidyl Ether (PGE). All quantitative data is summarized in
structured tables for clarity. Methodologies for key analytical experiments are detailed, and
reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity and Structure

Phenyl glycidyl ether (PGE) is an aromatic organic compound belonging to the glycidyl ether
class.[1] Its structure consists of a phenyl group linked to a glycidyl group through an ether
bond. The key reactive feature of PGE is the epoxide (oxirane) ring, which is susceptible to
ring-opening reactions with nucleophiles. This reactivity makes it a valuable monomer and
intermediate in polymer chemistry.[2]

The IUPAC name for Phenyl glycidyl ether is 2-(phenoxymethyl)oxirane.[1] Its chemical
formula is CoH1002.[1]
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Figure 1: Chemical Structure of Phenyl Glycidyl Ether (PGE).

Table 1: Chemical Identifiers
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Identifier Value Reference(s)
IUPAC Name 2-(phenoxymethyl)oxirane  [1]

CAS Number 122-60-1 [1][3]

EC Number 204-557-2 [1][3]

UN Number 2810 [3]

Chemical Formula CoH1002 [1]

SMILES C1C(01)COC2=CC=CC=C2 [3]

InChl=1S/COH1002/c1-2-4-
InChl 8(5-3-1)10-6-9-7-11-9/h1- 3]
5,9H,6-7H2

| INChiKey | FQYUMYWMJTYZTK-UHFFFAOYSA-N |[3] |

Physical and Chemical Properties

PGE is a colorless liquid at room temperature with a characteristic sweet, though often
considered unpleasant, odor.[3][4] It is classified as a Class I1IB Combustible Liquid.[5]

Table 2: Physical Properties of Phenyl Glycidyl Ether
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Property Value Reference(s)
Molar Mass 150.177 g-mol—* [1]

Melting Point 3.5°C (38.3 °F) [1][3]

Boiling Point 245 °C (473 °F) at 760 mmHg [11[3]

Density 1.109 g/mL at 25 °C [4]

Vapor Pressure

0.01 mmHg at 20 °C (68 °F)

[5](6]

Vapor Density

4.37 (Air = 1)

[6]

Water Solubility

2.4 g/L at 20 °C (Slightly

soluble)

[6]7]

Solubility

Soluble in ether and benzene

[4]

Flash Point

114 °C (237 °F) Closed Cup

[8]

Refractive Index

1.5307 at 21 °C

[3]

| LogP (Octanol/Water) | 1.12 |[3] |

Table 3: Chemical & Safety Properties
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Property

Reactivity

Description

Reacts violently with
strong oxidizing agents.
The epoxide ring opens in
the presence of strong
acids, bases, and amines.
Can form unstable
peroxides upon exposure
to oxygen.

Reference(s)

[41[6]1[8]

Polymerization

Can undergo anionic
polymerization and
polymerizes under the
influence of acids, bases, and

amines.

[1](8]

GHS Pictograms

GHSO07 (Exclamation Mark),
GHSO08 (Health Hazard)

[1]

GHS Signal Word

Warning

[1]

Hazard Statements

H315 (Causes skin irritation),

H317 (May cause an allergic

skin reaction), H332 (Harmful if

inhaled), H341 (Suspected of
causing genetic defects), H350
(May cause cancer), H412
(Harmful to aquatic life with

long lasting effects).

[1]9]

| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B). Has caused cancer in

laboratory animals. |[8][10] |

Synthesis and Reactivity
Manufacturing Process

© 2025 BenchChem. All rights reserved. 5/12

Tech Support


https://apps.dtic.mil/sti/tr/pdf/ADA304440.pdf
https://en.wikipedia.org/wiki/Phenyl_glycidyl_ether
https://patents.google.com/patent/CN103739571A/en
https://www.tandfonline.com/doi/abs/10.1080/10601326708053984
https://patents.google.com/patent/CN103739571A/en
https://www.tandfonline.com/doi/abs/10.1080/10601326708053984
https://www.tandfonline.com/doi/abs/10.1080/10601326708053984
https://www.tandfonline.com/doi/abs/10.1080/10601326708053984
https://www.rsc.org/suppdata/d4/nj/d4nj01686f/d4nj01686f1.pdf
https://patents.google.com/patent/CN103739571A/en
https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-glycidyl-ether
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The primary industrial synthesis of Phenyl glycidyl ether involves a two-step reaction starting
from phenol and epichlorohydrin.[6][11]

» Ring-Opening (Addition): Phenol reacts with epichlorohydrin in the presence of a catalyst.
This opens the epoxide ring of epichlorohydrin to form an intermediate, phenyl chlorohydrin.
[11]

+ Ring-Closure (Dehydrochlorination): The intermediate is then treated with a strong base,
typically sodium hydroxide, which removes a molecule of hydrogen chloride (HCI) to form the
new epoxide ring of PGE.[6]

Step 1: Ring-Opening

Epichlorohydrin

Step 2: Ring-Closure

&
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Figure 2: General Synthesis Pathway for Phenyl Glycidyl Ether.

Key Reactions: Epoxide Ring-Opening
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The reactivity of PGE is dominated by the strained three-membered epoxide ring. This ring
readily opens upon nucleophilic attack, a reaction that forms the basis of epoxy resin curing.
Amines are common nucleophiles used as curing agents.

The reaction with a primary amine proceeds in two stages:

+ A nitrogen atom from the primary amine attacks one of the carbon atoms of the epoxide ring,
leading to ring-opening and the formation of a secondary amine and a secondary hydroxyl
group.[4]

* The newly formed secondary amine can then react with a second PGE molecule, resulting in
a tertiary amine and another secondary hydroxyl group. This cross-linking reaction builds the
polymer network.[4]

Phenyl Glycidyl Ether Primary Amine (R-NH-2)

(Secondary Amine AddUCt) Phenyl Glycidyl Ether

(with secondary -OH)

Tertiary Amine Adduct
(Cross-linked)
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Figure 3: Reaction of PGE with a Primary Amine Nucleophile.

Experimental Protocols & Characterization

Characterization of PGE and its reaction products is typically performed using standard
spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of PGE and to monitor its reactions.[3][4]
e Methodology for *H and 3C NMR:
o Instrumentation: A 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker AV 400).[3][12]

o Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated
chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).[3][12]

o Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0 ppm).[3]

o Data Acquisition: Standard pulse programs are used to acquire *H and 13C spectra. For 13C
NMR, proton-decoupling is often employed to simplify the spectrum.

Table 4: Representative NMR Spectral Data

Chemical Shift (5,
Nucleus Solvent ppm) and Reference(s)
Description

~7.3 (m, aromatic

H), ~7.0 (m,
aromatic H), ~4.2 &
IH NMR CDCIs ~4.0 (m, -O-CH2-), [9]1[12]

~3.3 (m, oxirane
CH), ~2.9 & ~2.7 (m,
oxirane CH2)
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| *C NMR| CDCls | ~158 (aromatic C-0O), ~129, ~121, ~114 (aromatic C-H), ~70 (-O-CHz-), ~50
(oxirane CH), ~45 (oxirane CHz2) |[2][12] |

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a valuable tool for identifying functional groups and monitoring the disappearance of
the epoxide ring during polymerization.

e Methodology for FT-IR:
o Instrumentation: An FT-IR spectrometer.

o Sample Preparation: A thin film of the liquid sample is placed between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates. Alternatively, Attenuated Total
Reflectance (ATR) can be used.

o Data Acquisition: The spectrum is typically recorded from 4000 cm~1 to 400 cm~1. Key
peaks for PGE include those for the C-O-C ether stretch, C-H aromatic stretch, and the
characteristic epoxide ring vibrations. The disappearance of the epoxide peak (around 915
cm™1) is a key indicator of reaction progress.

Chromatographic Methods (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is used for purity analysis and
to identify volatile reaction products and metabolites.[10]

o Methodology for GC-MS:

o Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent
8890 GC with 7000D TQ MS).[13]

o Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 pm film
thickness), is commonly used.[14]

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]
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o Injection: A small volume (e.g., 1 pL) is injected in splitless mode.[14]

o Temperature Program: A typical program might start at 70°C, ramp to 150°C, then to
215°C, and finally to 285°C to ensure separation of components.[14]

o Detection: Mass spectra are acquired in Electron lonization (El) mode (70 eV). The
resulting fragmentation pattern is used to identify the compound by comparison to spectral
libraries.[14]

PGE Sample
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' ' \
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Figure 4: Experimental Workflow for Chemical Characterization of PGE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.chemicalbook.com/SpectrumEN_122-60-1_13CNMR.htm
https://www.rsc.org/suppdata/c7/ra/c7ra13233f/c7ra13233f1.pdf
https://apps.dtic.mil/sti/tr/pdf/ADA304440.pdf
https://cpsm.kpi.ua/polymer/1993/2/323-327.pdf
https://en.wikipedia.org/wiki/Phenyl_glycidyl_ether
https://www.researchgate.net/figure/H-NMR-a-and-b-and-13-C-NMR-c-spectra-recorded-on-tracing-the-model-reaction-of-phenyl_fig3_379319178
https://patents.google.com/patent/CN103739571A/en
https://patents.google.com/patent/CN103739571A/en
https://www.rsc.org/suppdata/d4/nj/d4nj01686f/d4nj01686f1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-glycidyl-ether
https://patents.google.com/patent/CN104592167B/en
https://patents.google.com/patent/CN104592167B/en
https://www.rsc.org/suppdata/c7/dt/c7dt03754f/c7dt03754f1.pdf
https://www.agilent.com/cs/library/applications/an-hazardous-chemicals-gc-ms-8890-7000d-5994-3748en-agilent.pdf
http://library.dphen1.com/documents/papers/AzzouzA-EnvResearch-2019Final.pdf
https://www.benchchem.com/product/b3422390#phenyl-glycidyl-ether-chemical-properties-and-structure
https://www.benchchem.com/product/b3422390#phenyl-glycidyl-ether-chemical-properties-and-structure
https://www.benchchem.com/product/b3422390#phenyl-glycidyl-ether-chemical-properties-and-structure
https://www.benchchem.com/product/b3422390#phenyl-glycidyl-ether-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3422390?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

